1-N-Cbz-3-pyrrolidinone
Overview
Description
1-N-Cbz-3-pyrrolidinone, also known as 1-Cbz-3-pyrrolidinone or 1-Pyrrolidinecarboxylic acid, 3-oxo-, phenylmethyl ester, is a chemical compound .
Synthesis Analysis
The synthesis of 1-N-Cbz-3-pyrrolidinone and similar compounds often involves the use of various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A specific synthesis method for 1-N-Cbz-3-pyrrolidinone was not found in the available literature.
Molecular Structure Analysis
The molecular formula of 1-N-Cbz-3-pyrrolidinone is C12H13NO3 . Unfortunately, specific details about its molecular structure were not found in the available literature.
Chemical Reactions Analysis
While specific chemical reactions involving 1-N-Cbz-3-pyrrolidinone were not found in the available literature, it’s worth noting that pyrrolidinone compounds are often used in various chemical reactions due to their versatile properties .
Physical And Chemical Properties Analysis
1-N-Cbz-3-pyrrolidinone is described as a light yellow solid . Additional physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .
Scientific Research Applications
Antimicrobial Activity
Field: Medical and Pharmaceutical Chemistry Application: Pyrrolidinone derivatives have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs. Methods: The exact methods of application or experimental procedures would depend on the specific research context. Typically, this involves synthesizing the pyrrolidinone derivative, then testing its antimicrobial activity using standard microbiological techniques. Results: While the exact results would depend on the specific study, generally, pyrrolidinone derivatives have been found to exhibit significant antimicrobial activity .
Anticancer Activity
Field: Oncology and Pharmaceutical Chemistry Application: Pyrrolidinone derivatives, including 1-N-Cbz-3-pyrrolidinone, have been found to exhibit anticancer activity . This makes them potential candidates for the development of new anticancer drugs. Methods: The exact methods of application or experimental procedures would depend on the specific research context. Typically, this involves synthesizing the pyrrolidinone derivative, then testing its anticancer activity using standard oncological techniques. Results: While the exact results would depend on the specific study, generally, pyrrolidinone derivatives have been found to exhibit significant anticancer activity .
Anti-inflammatory Activity
Field: Pharmacology Application: Pyrrolidinone derivatives have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs. Methods: The exact methods of application or experimental procedures would depend on the specific research context. Typically, this involves synthesizing the pyrrolidinone derivative, then testing its anti-inflammatory activity using standard pharmacological techniques. Results: While the exact results would depend on the specific study, generally, pyrrolidinone derivatives have been found to exhibit significant anti-inflammatory activity .
Antidepressant Activity
Field: Psychiatry and Pharmaceutical Chemistry Application: Pyrrolidinone derivatives have been found to exhibit antidepressant activity . This makes them potential candidates for the development of new antidepressant drugs. Methods: The exact methods of application or experimental procedures would depend on the specific research context. Typically, this involves synthesizing the pyrrolidinone derivative, then testing its antidepressant activity using standard psychiatric techniques. Results: While the exact results would depend on the specific study, generally, pyrrolidinone derivatives have been found to exhibit significant antidepressant activity .
Anticonvulsant Activity
Field: Neurology and Pharmaceutical Chemistry Application: Pyrrolidinone derivatives have been found to exhibit anticonvulsant activity . This makes them potential candidates for the development of new anticonvulsant drugs. Methods: The exact methods of application or experimental procedures would depend on the specific research context. Typically, this involves synthesizing the pyrrolidinone derivative, then testing its anticonvulsant activity using standard neurological techniques. Results: While the exact results would depend on the specific study, generally, pyrrolidinone derivatives have been found to exhibit significant anticonvulsant activity .
Anti-HCV Activity
Field: Virology and Pharmaceutical Chemistry Application: Pyrrolidinone derivatives have been found to exhibit anti-HCV (Hepatitis C Virus) activity . This makes them potential candidates for the development of new anti-HCV drugs. Methods: The exact methods of application or experimental procedures would depend on the specific research context. Typically, this involves synthesizing the pyrrolidinone derivative, then testing its anti-HCV activity using standard virological techniques. Results: While the exact results would depend on the specific study, generally, pyrrolidinone derivatives have been found to exhibit significant anti-HCV activity .
Safety And Hazards
While specific safety and hazard information for 1-N-Cbz-3-pyrrolidinone was not found in the available literature, it’s important to handle all chemical compounds with appropriate safety measures. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier .
properties
IUPAC Name |
benzyl 3-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHWEUQNJRXMCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340057 | |
Record name | 1-N-Cbz-3-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Cbz-3-pyrrolidinone | |
CAS RN |
130312-02-6 | |
Record name | Benzyl 3-oxopyrrolidine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130312-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-N-Cbz-3-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-N-Cbz-3-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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